![molecular formula C12H20Cl2N2 B2901038 2-Methyl-3-piperidin-1-ylaniline;dihydrochloride CAS No. 2173998-76-8](/img/structure/B2901038.png)
2-Methyl-3-piperidin-1-ylaniline;dihydrochloride
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Overview
Description
“2-Methyl-3-piperidin-1-ylaniline;dihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N2. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “2-Methyl-3-piperidin-1-ylaniline;dihydrochloride” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 263.21.Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3-piperidin-1-ylaniline;dihydrochloride” include its molecular formula C12H20Cl2N2 and a molecular weight of 263.21. More detailed properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Pharmacology
In pharmacology, piperidine derivatives like 2-Methyl-3-piperidin-1-ylaniline;dihydrochloride are crucial for the development of new pharmaceuticals. They are present in more than twenty classes of drugs, including alkaloids . These compounds are often used in the synthesis of biologically active molecules due to their ability to interact with various biological targets.
Organic Synthesis
Piperidine structures serve as important building blocks in organic synthesis. They are involved in reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions are essential for creating complex organic molecules with potential applications in drug development and other areas of chemistry .
Medicinal Chemistry
In medicinal chemistry, the piperidine moiety is a key element in drug design. It is often incorporated into molecules to improve their pharmacokinetic properties, such as increased potency, selectivity, and metabolic stability. This can lead to the development of more effective and safer medications .
Drug Design
2-Methyl-3-piperidin-1-ylaniline;dihydrochloride can be used in drug design to create molecules that are complementary in shape and charge to specific biological targets. This process involves a combination of computational and experimental methods to optimize the interaction between the drug and its target .
Biochemistry
Piperidine compounds play a significant role in biochemistry, where they are used to study enzyme reactions, receptor-ligand interactions, and other biochemical processes. They can act as inhibitors or activators in these systems, providing insight into the mechanisms of action at the molecular level .
Future Directions
properties
IUPAC Name |
2-methyl-3-piperidin-1-ylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14;;/h5-7H,2-4,8-9,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGKJVRQGNAYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(piperidin-1-yl)aniline dihydrochloride |
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